![molecular formula C16H14N2O2S B2660001 2-[(2-甲基苯基)磺酰]喹喔啉 CAS No. 338977-87-0](/img/structure/B2660001.png)

2-[(2-甲基苯基)磺酰]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

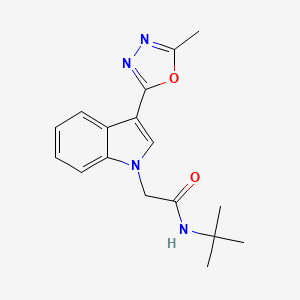

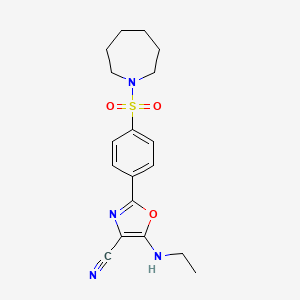

2-[(2-Methylbenzyl)sulfonyl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been extensively investigated for its potential use in various scientific fields due to its unique properties and functional groups.

Synthesis Analysis

The synthesis of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline involves the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, exhibiting good atomic economy and excellent functional group tolerance . It effectively solved the long-standing problems in the C2 transformation of quinoxalinones .Molecular Structure Analysis

The molecular structure of 2-[(2-Methylbenzyl)sulfonyl]quinoxaline is derived from the quinoxaline core, which is a bicyclic compound with fused benzene and pyrazine rings . The 2-[(2-Methylbenzyl)sulfonyl] group is attached to the quinoxaline core, adding to its complexity .Chemical Reactions Analysis

The chemical reactions involving 2-[(2-Methylbenzyl)sulfonyl]quinoxaline primarily involve the sulfonylation of quinoxalinones . The sulfonylation occurs at the C2 position of the quinoxaline core, resulting in 2-sulfonyloxylated quinoxalines .科学研究应用

Structural Diversification Strategies

To expand the utility of quinoxaline, scientists employ diverse synthetic routes and functionalization strategies. Thionation, halogenation, and other transformations allow the introduction of various substituents, influencing the compound’s properties. Mechanistic insights aid in rationalizing these modifications.

未来方向

Quinoxaline derivatives, including 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The current focus is on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

属性

IUPAC Name |

2-[(2-methylphenyl)methylsulfonyl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-6-2-3-7-13(12)11-21(19,20)16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUMRJQXCGCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2659923.png)

![3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2659924.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2659927.png)

![N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2659930.png)

![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)

![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)

![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)